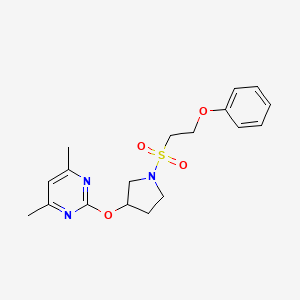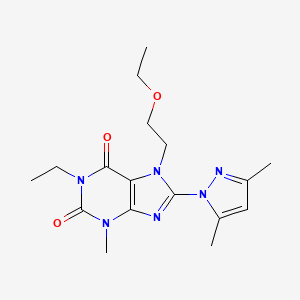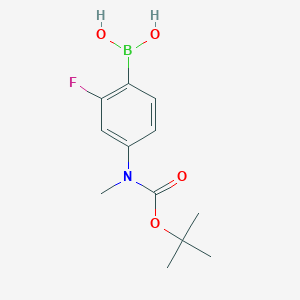
4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through various synthetic approaches .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the structural diversity of the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine and pyrimidine rings can be influenced by steric factors .科学的研究の応用
Chemical Synthesis and Structural Analysis
4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its derivatives are involved in various chemical synthesis processes, highlighting their utility in producing compounds with potential biological and pharmaceutical applications. For instance, the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine showcases the compound's role in creating sulfone derivatives, beneficial in drug development due to their safety and effectiveness in oxidation processes (Hongbin, 2011).
Antimicrobial and Antioxidant Properties
The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrate the compound's relevance in developing new antimicrobial agents. Some derivatives exceeded the activity of reference drugs, indicating the potential for creating more effective antimicrobial treatments (Alsaedi et al., 2019). Furthermore, studies on 6-substituted-2,4-dimethyl-3-pyridinols highlight the compound's involvement in antioxidant research, offering insights into the development of chain-breaking antioxidants for therapeutic use (Wijtmans et al., 2004).
Hydrogen Bonding and Molecular Interaction Studies
Research on hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidinium picrate, provides valuable information on the compound's molecular interactions. These studies are crucial for understanding drug-receptor interactions and designing drugs with improved efficacy and specificity (Rodríguez et al., 2009).
Material Science and Polymer Chemistry
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrate the compound's utility in material science, particularly in developing high-performance polymers with applications in electronics, aerospace, and beyond (Liu et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
4,6-dimethyl-2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-14-12-15(2)20-18(19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJURRLLLGECEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617043.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-naphthamide](/img/structure/B2617045.png)
![1-{4-[(1,2-Oxazol-3-yl)methanesulfonyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2617047.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![Methyl 2-(allylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2617054.png)
![2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2617057.png)

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)
